3-(2-Methylpropoxy)propiononitrile
Overview
Description
“3-(2-Methylpropoxy)propiononitrile” is a chemical compound with the molecular formula C7H13NO . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “3-(2-Methylpropoxy)propiononitrile” consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 127.18 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methylpropoxy)propiononitrile” include a density of 0.881g/cm3 and a boiling point of 208ºC at 760 mmHg .Scientific Research Applications
Bio-based 3-hydroxypropionic Acid Production
3-Hydroxypropionic acid is recognized for its commercial value as a platform chemical, serving as a precursor for several significant compounds such as acrylic acid, 1,3-propanediol, and acrylonitrile. The commercial production of 3-HP is aimed at using cost-effective and abundant substrates along with highly efficient processes to achieve high yield, titer, and productivity. Metabolic engineering and genetically engineered microorganisms play a crucial role in research and production, utilizing glucose or glycerol for 3-HP production. This highlights the importance of sustainable chemical synthesis routes in industrial applications (Vidra & Németh, 2017).
Catalysis for Chemical Synthesis
Montmorillonite K10 clay's catalytic properties have been explored for the conversion of methyl benzoate and NH3 into benzonitrile and amides, demonstrating the potential of using clay as a catalyst in the synthesis of aromatic and aliphatic esters. This research contributes to understanding the versatility of catalysts in facilitating various chemical reactions, offering pathways to synthesize essential industrial chemicals efficiently (Wali et al., 1998).
Renewable Acrylonitrile Production
The renewable production of acrylonitrile from ethyl 3-hydroxypropanoate, sourced from sugars, via catalysis using inexpensive titania, presents a sustainable alternative to petroleum-derived acrylonitrile. This process avoids the by-production of cyanide, improving safety and environmental impact. Acrylonitrile serves as a precursor to various plastics, fibers, and acrylics, highlighting the significance of developing bio-based routes for the production of key industrial chemicals (Karp et al., 2017).
Stability Improvement in Dye-Sensitized Solar Cells
The study on the stability improvement of gel-state dye-sensitized solar cells through the co-solvent effect of propionitrile/acetonitrile and 3-methoxypropionitrile/acetonitrile reveals the potential of using these chemicals in enhancing the performance and stability of renewable energy technologies. This research illustrates the broader application of chemical compounds in advancing sustainable energy solutions (Venkatesan et al., 2015).
Future Directions
properties
IUPAC Name |
3-(2-methylpropoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)6-9-5-3-4-8/h7H,3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLODXGIZNXWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207678 | |
Record name | 3-(2-Methylpropoxy)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropoxy)propanenitrile | |
CAS RN |
58936-28-0 | |
Record name | 3-(2-Methylpropoxy)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58936-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methylpropoxy)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058936280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methylpropoxy)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylpropoxy)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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